2-Iodo-5-methylhex-1-ene
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Overview
Description
2-Iodo-5-methylhex-1-ene is an organic compound with the molecular formula C7H13I It is an alkene with an iodine atom attached to the second carbon and a methyl group attached to the fifth carbon of the hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methylhex-1-ene can be achieved through several methods. One common approach involves the iodination of 5-methylhex-1-ene. This reaction typically uses iodine (I2) in the presence of a catalyst such as silver nitrate (AgNO3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under mild conditions, often at room temperature, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in the alkene can participate in addition reactions with halogens (e.g., Br2), hydrogen halides (e.g., HCl), and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) for halogen addition.
Oxidation: m-CPBA in dichloromethane (CH2Cl2) for epoxidation.
Major Products Formed
Substitution: 2-Hydroxy-5-methylhex-1-ene, 2-Cyano-5-methylhex-1-ene.
Addition: 2,3-Dibromo-5-methylhexane.
Oxidation: 2-Iodo-5-methylhexane-1,2-diol.
Scientific Research Applications
2-Iodo-5-methylhex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methylhex-1-ene depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Iodo-5-methylhex-1-ene can be compared with other similar compounds such as:
2-Bromo-5-methylhex-1-ene: Similar structure but with a bromine atom instead of iodine. It has different reactivity and physical properties.
2-Chloro-5-methylhex-1-ene: Contains a chlorine atom instead of iodine, leading to variations in reactivity and applications.
5-Methylhex-1-ene: Lacks the halogen substituent, resulting in different chemical behavior and uses.
Properties
CAS No. |
116544-99-1 |
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Molecular Formula |
C7H13I |
Molecular Weight |
224.08 g/mol |
IUPAC Name |
2-iodo-5-methylhex-1-ene |
InChI |
InChI=1S/C7H13I/c1-6(2)4-5-7(3)8/h6H,3-5H2,1-2H3 |
InChI Key |
PEBRWHDILMGONW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=C)I |
Origin of Product |
United States |
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